(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone
Overview
Description
(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Ketone Formation: The final step involves the Friedel-Crafts acylation of the dimethylphenyl group with the imidazole-thioether-nitro derivative to form the methanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the imidazole ring and nitro group makes it a candidate for antimicrobial and anticancer research. It can also be used in the study of enzyme inhibition and receptor binding.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions in enzyme active sites, while the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-aminophenyl]methanone: Similar structure but with an amino group instead of a nitro group.
(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-hydroxyphenyl]methanone: Similar structure but with a hydroxy group instead of a nitro group.
(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-methylphenyl]methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both the imidazole ring and the nitro group provides a unique platform for the development of new compounds with enhanced biological activity and industrial utility.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-4-6-15(13(2)10-12)18(23)14-5-7-17(16(11-14)22(24)25)26-19-20-8-9-21(19)3/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDVIMRVESTEJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)SC3=NC=CN3C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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